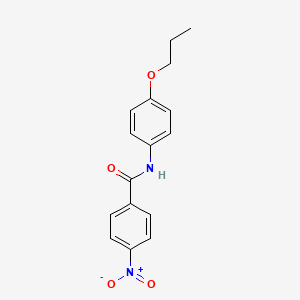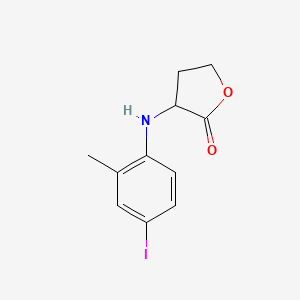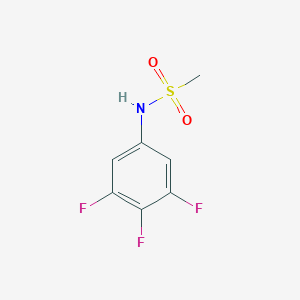
n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the cyclocondensation of arylamidoximes with aldehydes or ketones. One common method involves the reaction of an arylamidoxime with n-butanal in the presence of a catalyst such as manganese dioxide to form the oxadiazole ring . The reaction conditions usually require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Materials Science: The compound is explored for its use in the development of new materials with unique properties such as conductivity and stability.
Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its biological activity against pests and weeds.
Wirkmechanismus
The mechanism of action of n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness
n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C11H19N3O2 |
|---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
N-propan-2-yl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C11H19N3O2/c1-4-5-9-13-11(16-14-9)7-6-10(15)12-8(2)3/h8H,4-7H2,1-3H3,(H,12,15) |
InChI-Schlüssel |
DOMJLRDYWPPRLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NOC(=N1)CCC(=O)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)







![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14914618.png)



